molecular formula C9H15ClN4O2 B156180 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride CAS No. 135756-61-5

1,3-Bis(dimethylcarbamoyl)-imidazolium chloride

Cat. No. B156180
M. Wt: 246.69 g/mol
InChI Key: ZSVLFJUDFXBZTG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(dimethylcarbamoyl)-imidazolium chloride is a chemical compound used in scientific research for its unique properties. It is a white crystalline powder with a molecular weight of 342.27 g/mol and a melting point of 214-216°C. This compound is also known as BMIMCl and is used in a variety of applications, including as a solvent and in catalysis.

Mechanism Of Action

The mechanism of action for 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride is not fully understood. However, it is believed to act as a Lewis acid, which can coordinate with other molecules and facilitate chemical reactions. It is also believed to have a stabilizing effect on certain chemical intermediates, making it useful in catalysis.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride. However, it has been found to have low toxicity and is generally considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride in laboratory experiments is its ability to dissolve a wide range of organic compounds. This makes it useful as a solvent in many organic chemistry reactions. Additionally, it has been found to be relatively non-toxic, making it a safe choice for use in laboratory experiments.
However, there are also limitations to using 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride. It is a relatively expensive compound, which can limit its use in larger-scale experiments. Additionally, it may not be suitable for use in reactions that require a solvent with specific properties, such as low polarity or high boiling point.

Future Directions

There are many potential future directions for research on 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride. One area of interest is its potential use in the synthesis of new pharmaceuticals and other complex molecules. Additionally, further research could be conducted on its mechanism of action and its potential applications in catalysis. Finally, there may be opportunities to develop new synthesis methods for this compound, which could make it more accessible for use in laboratory experiments.

Scientific Research Applications

1,3-Bis(dimethylcarbamoyl)-imidazolium chloride has been found to have a wide range of applications in scientific research. It is commonly used as a solvent in organic chemistry reactions, due to its ability to dissolve a variety of organic compounds. It has also been used in catalysis, particularly in the synthesis of pharmaceuticals and other complex molecules.

properties

CAS RN

135756-61-5

Product Name

1,3-Bis(dimethylcarbamoyl)-imidazolium chloride

Molecular Formula

C9H15ClN4O2

Molecular Weight

246.69 g/mol

IUPAC Name

1-N,1-N,3-N,3-N-tetramethylimidazol-1-ium-1,3-dicarboxamide;chloride

InChI

InChI=1S/C9H15N4O2.ClH/c1-10(2)8(14)12-5-6-13(7-12)9(15)11(3)4;/h5-7H,1-4H3;1H/q+1;/p-1

InChI Key

ZSVLFJUDFXBZTG-UHFFFAOYSA-M

SMILES

CN(C)C(=O)N1C=C[N+](=C1)C(=O)N(C)C.[Cl-]

Canonical SMILES

CN(C)C(=O)N1C=C[N+](=C1)C(=O)N(C)C.[Cl-]

Other CAS RN

135756-61-5

Pictograms

Corrosive; Irritant

synonyms

1,3-Bis((dimethylamino)carbonyl)-1H-imidazolium chloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.75 g (0.1 mole) dimethylcarbamoyl chloride are added dropwise with stirring to a solution of 6.8 g. (0.1 mole) imidazole and 11 g. triethylamine in 70 ml dry acetone. On warming, triethyl- ammonium chloride precipitates. After 5 hours standing at room temperature, the reaction mixture is filtered and 10.75 g. dimethyl- carbamoyl chloride is added again to the filtrate. After 2 days at room temperature, the crystalline product is filtered off, washed with acetone, and vacuum dried. Yield: 20.2 g 1,3-bis-(dimethylcarbamoyl)-imidazolium chloride (77% of theoretical), melting point 115° C. Analysis:
Quantity
10.75 g
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four

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